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Compound of Interest

2-(2-Nitro-1H-imidazol-1-yl)acetic
Compound Name: _
acid

cat. No.: B1593568

An In-depth Technical Guide to 2-(2-Nitro-1H-imidazol-1-yl)acetic Acid: Structure, Properties,
and Therapeutic Potential

Introduction: Unveiling a Key Hypoxia-Activated
Agent

2-(2-Nitro-1H-imidazol-1-yl)acetic acid is a nitroimidazole derivative that has garnered
significant interest within the scientific community, particularly in the fields of oncology and drug
development. As a member of the nitroimidazole class, its core structure is a key
pharmacophore responsible for activity against a variety of pathogens and, notably, for its utility
in cancer therapy.[1] Nitroimidazoles are renowned for their role as prodrugs that undergo
selective activation under low-oxygen (hypoxic) conditions, a characteristic feature of many
solid tumors.[2][3] This selective activation makes them prime candidates for developing
targeted cancer therapies that spare healthy, well-oxygenated tissues.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug
development professionals. It delves into the chemical structure, physicochemical properties,
synthesis, and the fundamental mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)acetic
acid. Furthermore, it explores its applications as a hypoxia-activated prodrug (HAP) and a
radiosensitizer, providing a foundation for future research and therapeutic innovation.

Physicochemical Properties and Chemical Structure
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A thorough understanding of the physicochemical properties of 2-(2-Nitro-1H-imidazol-1-
yl)acetic acid is crucial for its application in experimental and clinical settings. These
properties dictate its solubility, stability, and pharmacokinetic behavior.

Chemical Structure:

The molecule consists of a 2-nitroimidazole ring, which is the core functional group, linked at
the N1 position to an acetic acid side chain.

Image of the chemical structure of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid would be placed
here in a full document.

Data Presentation: Key Physicochemical Properties

Property Value Source(s)
CAS Number 22813-32-7 [4]
Chemical Formula CsHsN304 [4]
Molecular Weight 171.11 g/mol

Appearance Crystalline Solid (Typical) [5]

Boiling Point 487.2 °C

C1=CN(C(=N1)--INVALID-
SMILES [4]
LINK--[O-])CC(=0)O

TYDGDUVFDYKZMY-
InChIKey [4]
UHFFFAOYSA-N

PubChem CID 327544 [4]

Synthesis and Characterization: A Methodological
Overview

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid is a critical process for obtaining the
compound for research and development purposes. A common synthetic route involves the N-
alkylation of 2-nitroimidazole.
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Experimental Protocol: Synthesis of 2-(2-Nitro-1H-
imidazol-1-yl)acetic acid

This protocol describes a general method for the synthesis, based on established chemical
principles for N-alkylation of imidazoles.[6][7]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 2-nitroimidazole in a suitable polar aprotic solvent, such as acetone or
dimethylformamide (DMF).

Addition of Base: Add a weak base, such as anhydrous potassium carbonate (K2COs), to the
solution. The base acts as a proton scavenger, facilitating the deprotonation of the imidazole
nitrogen.

Alkylation: Add an alkylating agent, typically an ethyl haloacetate like ethyl chloroacetate or
ethyl bromoacetate, to the reaction mixture.

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can
be monitored using thin-layer chromatography (TLC).

Work-up and Ester Hydrolysis: After the reaction is complete, cool the mixture and filter to
remove the inorganic salts. The solvent is then removed under reduced pressure. The
resulting ester intermediate is subsequently hydrolyzed to the carboxylic acid using an
aqueous acid or base, followed by neutralization.

Purification: The crude product, 2-(2-Nitro-1H-imidazol-1-yl)acetic acid, is then purified by
recrystallization from a suitable solvent system to yield the final product.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical
techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the molecular
structure and the positions of protons and carbons.
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« Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro
group (NOz2), carboxylic acid (C=0 and O-H), and the imidazole ring.

e Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental

composition.

Diagram: Synthetic Workflow
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Caption: A flowchart illustrating the two-step synthesis of the target compound.

Mechanism of Action: The Role of Hypoxia

The biological activity of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid, like other nitroimidazoles, is
fundamentally linked to the unique microenvironment of hypoxic tissues.[2][3] These
compounds are prodrugs, meaning they are administered in an inactive form and require
metabolic activation to exert their cytotoxic effects.[3]
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o Cellular Uptake: The prodrug passively diffuses into both normal (normoxic) and cancerous
(hypoxic) cells.[3]

» Bioreductive Activation: In the low-oxygen environment of a tumor, the nitro group of the
imidazole ring undergoes a one-electron reduction.[8][9] This reaction is catalyzed by various
intracellular reductases, such as NADPH-cytochrome P450 reductase.[2] This reduction
generates a highly reactive nitro radical anion.

o Oxygen-Dependent Futile Cycling: In healthy, oxygen-rich tissues, this nitro radical anion is
rapidly re-oxidized back to the original, inactive nitroimidazole compound.[3] This "futile
cycling" prevents the accumulation of toxic species in normal cells, contributing to the drug's
selectivity.

e Cytotoxicity in Hypoxic Cells: Under hypoxic conditions, the lack of oxygen allows the nitro
radical anion to persist. It can undergo further reduction to form even more reactive species
like nitrosoimidazoles and hydroxylamines.[10] These reactive intermediates are cytotoxic,
causing cellular damage primarily through the induction of DNA strand breaks and inhibition
of DNA repair mechanisms.[9][11] This leads to cell cycle arrest and ultimately, apoptosis
(programmed cell death).

This selective activation in hypoxic regions makes 2-nitroimidazole derivatives potent agents
for targeting solid tumors, which are often characterized by poor vascularization and resulting
hypoxia.[2][12]

Diagram: Hypoxic Activation Pathway
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Caption: Activation pathway in normoxic vs. hypoxic conditions.

Applications in Research and Drug Development

The unique properties of 2-(2-Nitro-1H-imidazol-1-yl)acetic acid make it a valuable molecule

in several areas of biomedical research.

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

The primary application lies in its potential as a hypoxia-activated prodrug.[10][12] Tumor

hypoxia is a major factor contributing to resistance to conventional chemotherapy and
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radiotherapy.[2] By specifically targeting these resistant cell populations, HAPs like 2-
nitroimidazole derivatives can offer significant therapeutic benefits, either as standalone agents
or in combination with other treatments.[2][12] The carboxylic acid functional group on 2-(2-
Nitro-1H-imidazol-1-yl)acetic acid provides a convenient handle for further chemical
modification, allowing it to be conjugated to other molecules or incorporated into larger drug
delivery systems to optimize its pharmacological profile.

Radiosensitizers in Oncology

Nitroimidazoles are also well-documented as hypoxic cell radiosensitizers.[13][14] Radiation
therapy relies on the presence of oxygen to generate cytotoxic reactive oxygen species (ROS)
that damage tumor DNA. In hypoxic regions, this effect is diminished. Electron-affinic
compounds like 2-nitroimidazoles can "mimic" the effect of oxygen, reacting with radiation-
induced free radicals on DNA to "fix" the damage, thereby making it permanent and lethal to
the cell.[14] This enhances the efficacy of radiotherapy in hypoxic tumors.[15][16]

Diagnostic and Research Applications

Beyond therapeutics, 2-(2-Nitro-1H-imidazol-1-yl)acetic acid and its derivatives can be used
to develop diagnostic tools. For instance, when labeled with a radioisotope, they can be used in
imaging techniques like Positron Emission Tomography (PET) to visualize hypoxic regions
within tumors, which can help in treatment planning and monitoring therapeutic response.

Conclusion and Future Perspectives

2-(2-Nitro-1H-imidazol-1-yl)acetic acid stands out as a molecule of significant interest due to
its inherent properties as a hypoxia-selective agent. Its straightforward synthesis, well-
understood mechanism of action, and the versatility offered by its chemical structure make it a
valuable platform for drug discovery and development. The core principles of its function—
bioreductive activation and radiosensitization—address a critical challenge in oncology: the
problem of tumor hypoxia.

Future research will likely focus on creating novel conjugates and nanoformulations of 2-(2-
Nitro-1H-imidazol-1-yl)acetic acid to improve its delivery, efficacy, and safety profile. As our
understanding of the tumor microenvironment deepens, the rational design of next-generation
hypoxia-activated therapies, built upon foundational molecules like this, holds immense
promise for improving cancer treatment outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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